molecular formula C19H19N3O2S2 B11599166 2-(benzylsulfanyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(benzylsulfanyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11599166
M. Wt: 385.5 g/mol
InChI Key: FBSSUFHPRZIZGO-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a benzylsulfanyl group, a methoxyphenyl group, and a thiadiazole ring

Preparation Methods

The synthesis of 2-(BENZYLSULFANYL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(BENZYLSULFANYL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the methoxyphenyl group may enhance binding affinity through hydrophobic interactions. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-(BENZYLSULFANYL)-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3O2S2/c1-24-16-9-7-14(8-10-16)11-18-21-22-19(26-18)20-17(23)13-25-12-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,22,23)

InChI Key

FBSSUFHPRZIZGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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